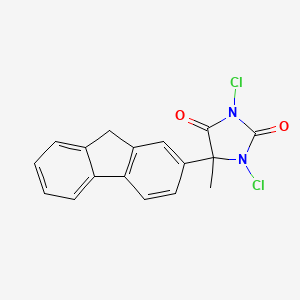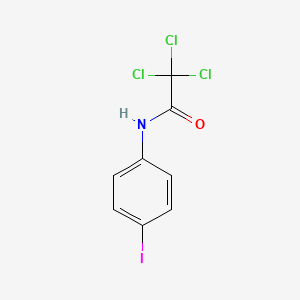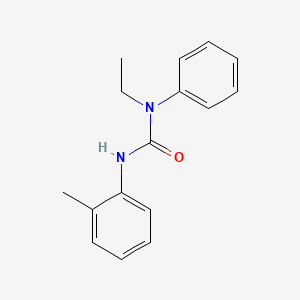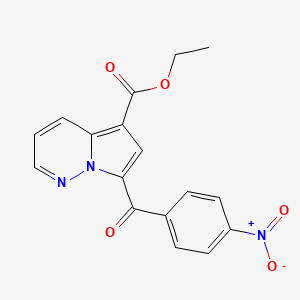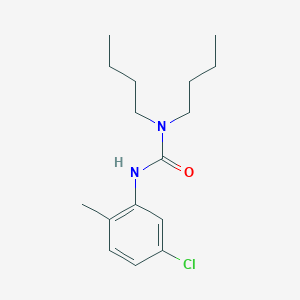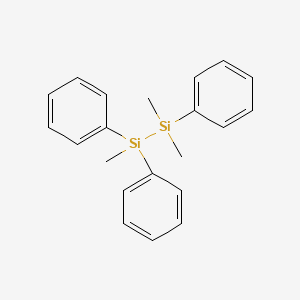
1,1,2-Trimethyl-1,2,2-triphenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-1,2,2-triphenyldisilane is an organosilicon compound with the molecular formula C21H24Si2. It is characterized by the presence of two silicon atoms bonded to three methyl groups and three phenyl groups.
Preparation Methods
The synthesis of 1,1,2-Trimethyl-1,2,2-triphenyldisilane typically involves the reaction of chlorosilanes with organolithium or Grignard reagents. One common method is the reaction of dichlorosilane with phenylmagnesium bromide, followed by methylation using methylmagnesium bromide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
1,1,2-Trimethyl-1,2,2-triphenyldisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the cleavage of Si-Si bonds, leading to the formation of silyl radicals.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include halogens, organometallic reagents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2-Trimethyl-1,2,2-triphenyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-1,2,2-triphenyldisilane involves its ability to form reactive intermediates, such as silyl radicals, under specific conditions. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,1,2-Trimethyl-1,2,2-triphenyldisilane can be compared to other similar compounds, such as:
- 1,1,1-Trimethyl-2,2,2-triphenyldisilane
- 1,1,2,2-Tetraphenyldisilane
- 1,1,1-Trimethyl-2,2,2-triphenyldigermane
These compounds share similar structural features but differ in their chemical reactivity and applications. For example, 1,1,1-Trimethyl-2,2,2-triphenyldisilane is known for its photochemical properties, while 1,1,2,2-Tetraphenyldisilane is used in the synthesis of polysilanes .
Properties
CAS No. |
1450-19-7 |
|---|---|
Molecular Formula |
C21H24Si2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
dimethyl-[methyl(diphenyl)silyl]-phenylsilane |
InChI |
InChI=1S/C21H24Si2/c1-22(2,19-13-7-4-8-14-19)23(3,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
XIDWVHKAQRJJQM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B11951181.png)
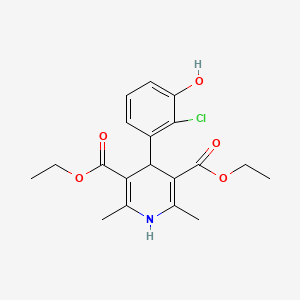
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
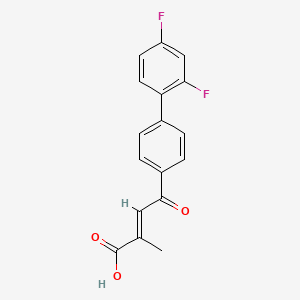
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)
